molecular formula C13H18N2O2 B1520570 Methyl 4-(3-methylpiperazin-1-yl)benzoate CAS No. 1131622-65-5

Methyl 4-(3-methylpiperazin-1-yl)benzoate

Cat. No.: B1520570
CAS No.: 1131622-65-5
M. Wt: 234.29 g/mol
InChI Key: NHABNVYVQXLSEG-UHFFFAOYSA-N
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Description

“Methyl 4-(3-methylpiperazin-1-yl)benzoate” is a chemical compound with the CAS Number: 1131622-65-5 . It has a molecular weight of 234.3 . It is in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is methyl 4- (3-methyl-1-piperazinyl)benzoate . The InChI code is 1S/C13H18N2O2/c1-10-9-15 (8-7-14-10)12-5-3-11 (4-6-12)13 (16)17-2/h3-6,10,14H,7-9H2,1-2H3 .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 234.3 .

Scientific Research Applications

Synthesis Techniques and Intermediate Applications

The synthesis of methyl 4-(3-methylpiperazin-1-yl)benzoate and its derivatives is of significant interest due to their applications as intermediates in pharmaceuticals and materials science. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a closely related compound, highlights a simple and efficient method for preparing key synthetic intermediates for drugs like imatinib. This process involves direct reductive alkylation, yielding high purity products suitable for large-scale production (Koroleva et al., 2012).

Crystallographic Insights

X-ray crystallography studies provide valuable structural insights into derivatives of this compound. An analysis of the crystal structures of related triazenes, including methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate, reveals specific conformational details that are crucial for understanding the chemical behavior and potential applications of these compounds (Little et al., 2008).

Biological Activity and Drug Design

The chemical structure of this compound derivatives influences their biological activity, making them potential candidates for drug development. Research into benzimidazoles containing piperazine or morpholine skeletons at the C-6 position has shown that these compounds exhibit antioxidant activities and act as glucosidase inhibitors, which could be beneficial in treating diabetes and managing oxidative stress (Özil et al., 2018).

Prodrug Development for Enhanced Solubility

In the quest for more effective and patient-friendly pharmaceuticals, the development of prodrugs is a key area of research. N-substituted aminomethylbenzoate esters, closely related to this compound, have been explored as water-soluble prodrugs. These esters demonstrate increased solubility and enzymatic lability, making them promising candidates for intravenous administration and improving the bioavailability of poorly soluble drugs (Jensen et al., 1990).

Advancements in Material Science

This compound and its derivatives also find applications in material science, particularly in the synthesis of novel polymers and coatings with specific properties. The research into nitroxide-mediated photopolymerization using derivatives of this compound opens new pathways for creating advanced materials with tailored properties for various industrial applications (Guillaneuf et al., 2010).

Safety and Hazards

The compound has several hazard statements including H302, H315, H318, H335, H412 . Precautionary statements include P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

methyl 4-(3-methylpiperazin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-10-9-15(8-7-14-10)12-5-3-11(4-6-12)13(16)17-2/h3-6,10,14H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHABNVYVQXLSEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661070
Record name Methyl 4-(3-methylpiperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131622-65-5
Record name Methyl 4-(3-methyl-1-piperazinyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131622-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(3-methylpiperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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